molecular formula C5H11FO B1342522 3-Fluoro-2,2-dimethylpropan-1-ol

3-Fluoro-2,2-dimethylpropan-1-ol

Cat. No.: B1342522
M. Wt: 106.14 g/mol
InChI Key: HAJWLVGKZHJQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

3-Fluoro-2,2-dimethylpropan-1-ol belongs to the class of fluoroalcohols, which are organofluorine compounds consisting of an alcohol functional group with at least one carbon-fluorine bond. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, accurately describing its structural features through positional numbering that identifies the fluorine atom at the third carbon position and the hydroxyl group at the first carbon position.

The molecular structure of this compound can be represented by the molecular formula C₅H₁₁FO, with a molecular weight of 106.14 grams per mole. The compound's canonical Simplified Molecular Input Line Entry System representation is OCC(C)(C)CF, which clearly illustrates the branched carbon skeleton with the terminal fluoromethyl group. This structural arrangement places the compound within the broader category of tertiary alcohols, despite the primary nature of the hydroxyl-bearing carbon, due to the highly substituted central carbon atom.

Property Value
Molecular Formula C₅H₁₁FO
Molecular Weight 106.14 g/mol
Chemical Abstracts Service Number 883444-33-5
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System OCC(C)(C)CF

The structural classification of this compound places it among the partially fluorinated alcohols, distinguishing it from perfluoroalcohols which contain multiple fluorine substitutions. The presence of a single fluorine atom attached to a methyl group creates a fluoromethyl substituent that significantly influences the compound's physical and chemical properties without compromising the stability that characterizes many partially fluorinated systems.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which gained significant momentum throughout the twentieth century. While specific details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the current literature, its development can be contextualized within the systematic exploration of fluorinated building blocks that began in earnest during the mid-to-late twentieth century.

The compound's emergence as a research target likely coincided with advances in selective fluorination methodologies that enabled chemists to introduce fluorine atoms at specific positions within organic molecules. The development of practical deoxyfluorination reagents, such as diethylaminosulfur trifluoride and its derivatives, provided synthetic pathways for converting alcohols to fluorides while maintaining the carbon skeleton intact. These methodological advances created opportunities for synthesizing previously inaccessible fluorinated molecules, including specialized fluoroalcohols like this compound.

The historical significance of this compound extends beyond its individual properties to its role as a representative member of the fluoroalcohol family. The systematic study of fluoroalcohols has contributed to understanding how fluorine substitution affects molecular properties, including hydrogen bonding patterns, solvent effects, and reactivity profiles. These insights have proven valuable for developing new materials and pharmaceutical compounds that exploit the unique characteristics imparted by fluorine substitution.

Position in Organofluorine Chemistry

This compound occupies a significant position within the expansive field of organofluorine chemistry, representing a class of compounds that bridge traditional alcohol chemistry with the distinctive properties conferred by fluorine substitution. The compound exemplifies the strategic incorporation of fluorine atoms into organic molecules to modulate physical and chemical properties while preserving essential functional group reactivity.

Within the broader context of organofluorine chemistry, this compound demonstrates the versatility of selective fluorination approaches that have revolutionized synthetic chemistry over the past decade. The field has witnessed remarkable growth in new reagents and reactions that enable precise introduction of fluorine atoms at desired positions, with this compound serving as an example of the sophisticated control now achievable in fluorine incorporation.

The compound's position in organofluorine chemistry is further defined by its relationship to other fluorinated alcohols and building blocks. Unlike highly fluorinated systems that may exhibit unusual reactivity patterns, this compound maintains predictable alcohol chemistry while benefiting from the electron-withdrawing effects and steric modifications introduced by the fluoromethyl substituent. This balance makes it particularly valuable as a synthetic intermediate and research tool.

Contemporary organofluorine chemistry has emphasized the development of fluorinated building blocks that can serve as platforms for accessing more complex fluorinated structures. The strategic positioning of the fluorine atom in this compound provides opportunities for further functionalization while preserving the fluorine substitution pattern, making it a valuable component in synthetic sequences targeting fluorinated pharmaceuticals, agrochemicals, and specialty materials.

Basic Molecular Characteristics

The molecular characteristics of this compound reflect the complex interplay between its branched carbon framework, fluorine substitution, and hydroxyl functionality. The compound's central carbon atom bears two methyl groups, creating a quaternary center that significantly influences molecular geometry and conformational preferences. This structural feature contributes to the compound's distinctive physical properties and reactivity patterns.

The presence of the fluoromethyl group introduces several important molecular characteristics that distinguish this compound from non-fluorinated analogs. Fluorine's high electronegativity creates a significant dipole moment along the carbon-fluorine bond, influencing intermolecular interactions and solubility properties. The van der Waals radius of fluorine, while similar to hydrogen, creates subtle steric effects that can influence molecular conformation and crystal packing arrangements.

Molecular Parameter Characteristic
Carbon Framework Highly branched with quaternary center
Functional Groups Primary alcohol, fluoromethyl substituent
Molecular Geometry Tetrahedral around central carbon
Conformational Flexibility Limited due to steric hindrance
Electronic Effects Electron-withdrawing fluorine influence

The hydroxyl group in this compound maintains its characteristic hydrogen bonding capability, enabling interactions with protic solvents and other hydrogen bond acceptors. However, the electron-withdrawing effect of the fluoromethyl group modestly influences the acidity of the hydroxyl proton compared to non-fluorinated analogs. This electronic modification can affect reactivity patterns in nucleophilic substitution reactions and other transformations involving the hydroxyl group.

The molecular characteristics of this compound also include its behavior as a hydrogen bond donor and acceptor. The hydroxyl group serves as both a hydrogen bond donor through its proton and a hydrogen bond acceptor through its oxygen lone pairs. The fluorine atom, while typically a weak hydrogen bond acceptor in aliphatic systems, may participate in weak secondary interactions that influence molecular aggregation and crystal structure formation.

Properties

Molecular Formula

C5H11FO

Molecular Weight

106.14 g/mol

IUPAC Name

3-fluoro-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H11FO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3

InChI Key

HAJWLVGKZHJQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CF

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polarity : Fluorine and methoxy groups increase polarity compared to alkyl or aromatic substituents.
  • Steric Effects: Bulky groups (e.g., 2-bromophenoxy, 3-tolyl) reduce molecular flexibility and influence reactivity.

Physical and Chemical Properties

Comparative physical properties of selected analogs:

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Molar Mass (g/mol)
3-(Diethylamino)-2,2-dimethylpropan-1-ol 226.6 0.875 73.9 159.27
3-Methoxy-2,2-dimethylpropan-1-ol Not reported Not reported Not reported 118.18 (estimated)
3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol Not reported Not reported Not reported 259.14

Inferences for this compound :

  • Boiling Point: Likely lower than 226.6°C (diethylamino analog) due to fluorine’s smaller size and weaker intermolecular forces.
  • Density : Expected to exceed 0.875 g/cm³ (fluorine’s high electron density).

Reactivity and Stability

  • 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Reactivity with strong oxidizers is cautioned, though specific data are unavailable .
  • 3-Methoxy-2,2-dimethylpropan-1-ol : Ether linkages may confer stability under basic conditions .

Fluorine-Specific Reactivity :

  • Fluorine’s electronegativity may enhance hydrogen bonding with the hydroxyl group, affecting solubility in polar solvents.
  • Resistance to oxidation compared to chlorine or bromine substituents.

Inferences for this compound :

    Preparation Methods

    Procedure :

    • Formation of Grignard reagent:

      • Magnesium is reacted with an alkyl halide in anhydrous ether or THF.
      • For example, 3-fluoroalkyl bromide can be used as the starting material.
    • Reaction with carbonyl compounds:

      • The Grignard reagent reacts with a carbonyl compound (e.g., formaldehyde) to form the desired tertiary alcohol.
    • Work-up:

      • The reaction mixture is quenched with water or dilute acid.
      • Purification involves extraction and drying over anhydrous magnesium sulfate.

    Advantages :

    This method allows for high yields and avoids the use of hazardous fluorinating agents directly.

    Radical Fluorination

    Radical fluorination methods are employed when other approaches fail to provide high selectivity or yield.

    Steps :

    • Initiation:

      • A radical initiator such as $$AIBN$$ (azobisisobutyronitrile) or benzoyl peroxide is used.
    • Reaction:

      • The precursor molecule undergoes radical substitution with fluorine-containing reagents like $$NFSI$$ (N-fluorobenzenesulfonimide).
    • Purification:

      • The crude product is purified via distillation or recrystallization.

    Challenges :

    Radical reactions often result in side products and require careful optimization of reaction conditions.

    Electrophilic Substitution

    Electrophilic substitution reactions can also be used for fluorination.

    Methodology :

    • A precursor molecule containing an appropriate leaving group (e.g., bromine) is treated with electrophilic fluorinating agents such as $$Selectfluor$$.

    • Reaction conditions are adjusted to favor substitution at the desired position without over-fluorination.

    Advantages :

    This approach provides high selectivity and avoids complex purification steps.

    Summary Table

    Method Key Reagents Solvent Temperature Advantages
    General Fluorination HF, KF, NaF THF/DCM 0–25 °C Simple setup
    Grignard Reagent Mg + Alkyl Halide Ether/THF Room Temp High yield
    Radical Fluorination NFSI, AIBN Various Controlled Selective
    Electrophilic Substitution Selectfluor Acetonitrile Mild High regioselectivity

    Notes on Optimization

    • Reaction conditions must be carefully controlled to minimize side products.
    • Purification methods such as distillation or chromatography are essential for obtaining high-purity products.
    • The choice of solvent and atmosphere plays a critical role in ensuring safety and efficiency during synthesis.

    Q & A

    Basic Research Question: How can researchers optimize the synthesis of 3-fluoro-2,2-dimethylpropan-1-ol and its derivatives for high yields?

    Methodological Answer:
    Synthesis optimization requires careful selection of reaction conditions. For example, in analogous compounds (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol), reactions involve phenol derivatives, K₂CO₃ as a base, and DMF as a solvent, with molar ratios adjusted to favor product formation (e.g., 1:3.5 molar ratio of phenol to alkylating agent) . Purification via silica gel chromatography (Hex:EtOAc = 5:1) is critical for isolating the product as a pale oil with yields >80% . Researchers should systematically vary temperature, solvent polarity, and stoichiometry to optimize conditions for fluorinated analogs.

    Basic Research Question: What purification techniques are most effective for isolating this compound from reaction mixtures?

    Methodological Answer:
    Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used for isolating similar alcohols, as demonstrated in the synthesis of 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol, achieving 96% purity . For volatile or thermally sensitive derivatives, fractional distillation or preparative HPLC may be necessary. Pre-purification steps, such as aqueous workups to remove unreacted starting materials, are recommended .

    Advanced Research Question: How can researchers assess the chemical stability of this compound under varying experimental conditions?

    Methodological Answer:
    Stability studies should include:

    • Thermal analysis : Measure decomposition temperatures via TGA/DSC, noting the flash point (73.9°C for structurally related compounds) .
    • Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMF) versus non-polar media.
    • pH-dependent stability : Conduct accelerated degradation studies in acidic/basic conditions, monitoring by NMR or HPLC.
      Current data gaps in reactivity (e.g., .1–10.2) highlight the need for empirical testing .

    Advanced Research Question: How should researchers resolve contradictions in reported physical properties (e.g., density, boiling point) of fluorinated propanols?

    Methodological Answer:
    Discrepancies often arise from impurities or measurement techniques. For example:

    • Density : Compare experimental values (e.g., 0.875 g/cm³ for a related compound ) with computational predictions (e.g., COSMO-RS simulations).
    • Boiling point : Use standardized distillation setups and cross-validate with gas chromatography.
    • Acid dissociation (pKa) : Employ potentiometric titration or UV-Vis spectroscopy for fluorinated alcohols, which may exhibit altered acidity due to electron-withdrawing fluorine .

    Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

    Methodological Answer:

    • PPE : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
    • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
    • First aid : For exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention . Contaminated clothing must be washed before reuse .

    Advanced Research Question: What mechanistic insights guide the design of fluorinated propanol derivatives for catalytic applications?

    Methodological Answer:
    The fluorine atom’s electronegativity influences reactivity. For example:

    • Nucleophilic substitution : Fluorine may deactivate adjacent positions, directing reactions to specific sites.
    • Hydrogen bonding : Fluorine’s electron-withdrawing effect enhances alcohol’s hydrogen-bonding capacity, affecting solubility and catalytic activity.
      Studies on analogous compounds (e.g., 3-fluoro-2,2-dimethylpropionic acid) suggest evaluating steric effects from dimethyl groups on reaction pathways .

    Basic Research Question: How can researchers characterize this compound using spectroscopic and chromatographic methods?

    Methodological Answer:

    • NMR : ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms alkyl and hydroxyl groups.
    • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 179.26 g/mol for a related compound ).
    • Chromatography : GC-MS or HPLC with UV detection ensures purity, using retention times from analogous alcohols as benchmarks .

    Advanced Research Question: What role do solvent effects play in the reactivity of this compound during etherification or esterification?

    Methodological Answer:
    Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group by stabilizing transition states, as seen in the synthesis of 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol . Solvent-free conditions or ionic liquids may reduce side reactions. Computational modeling (e.g., DFT) can predict solvent effects on reaction energy profiles.

    Advanced Research Question: How can researchers mitigate toxicity risks when designing experiments involving fluorinated propanols?

    Methodological Answer:

    • In silico screening : Use tools like OECD QSAR Toolbox to predict toxicity endpoints.
    • In vitro assays : Conduct cytotoxicity tests (e.g., MTT assay on HEK-293 cells) for fluorinated analogs.
    • Safety assessments : Follow RIFM/IFRA guidelines for dermal sensitization and systemic toxicity, even though direct data for this compound are lacking .

    Basic Research Question: What storage and handling conditions preserve the integrity of this compound in long-term studies?

    Methodological Answer:

    • Storage : Keep in sealed, amber glass containers under inert gas (N₂/Ar) at room temperature, away from light and moisture .
    • Stability monitoring : Periodically analyze via NMR or FTIR to detect decomposition (e.g., esterification or oxidation).
    • Hazard classification : Adhere to GHS Category 8 (corrosive) guidelines for related compounds during transport .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.